N3-Unsubstituted Architecture Confers Distinct Adenosine Receptor Subtype Binding Profile Relative to 1,3-Dimethylxanthine Analogs
The target compound lacks substitution at the N3 position, a critical structural departure from 1,3-dialkylxanthines such as 8-(4-chlorophenyl)theophylline (8-(4-Cl-Ph)T). Literature on 1,8-disubstituted xanthine derivatives demonstrates that removal of the N3 substituent generally reduces affinity at A1 and A2A receptors while preserving or enhancing A2B receptor affinity, resulting in a fundamentally altered selectivity profile [1]. Specifically, 1,8-disubstituted xanthines with a phenyl or cyclopentyl residue at C8 have been reported to be equipotent to or more potent than 1,3,8-trisubstituted xanthines at A2B receptors, but significantly less potent at A1 and A2A subtypes [1]. This class-level inference suggests that the target compound's N3-unsubstituted architecture may confer a different adenosine receptor subtype selectivity fingerprint compared to the well-characterized 8-(4-chlorophenyl)theophylline (Ki A1 = 0.65 nM, IC50 = 0.80 nM at bovine A1) [2].
| Evidence Dimension | Adenosine receptor subtype selectivity profile (predicted shift) |
|---|---|
| Target Compound Data | N3-unsubstituted; predicted reduced A1/A2A affinity, retained or enhanced A2B affinity |
| Comparator Or Baseline | 8-(4-Chlorophenyl)theophylline (1,3-dimethyl-8-(4-Cl-Ph)xanthine): Ki A1 = 0.65 nM, IC50 A1 = 0.80 nM (bovine brain) |
| Quantified Difference | Qualitative selectivity shift expected based on established 1,8-disubstituted xanthine SAR [1]; precise Ki values for target compound not publicly available |
| Conditions | Class-level SAR inference from radioligand binding studies on recombinant human adenosine receptor subtypes expressed in CHO or HEK293 cells |
Why This Matters
For researchers seeking A2B-biased or non-A1 adenosine receptor ligands, the N3-unsubstituted scaffold may offer a selectivity advantage over traditional 1,3-dialkylxanthines, reducing confounding A1-mediated effects.
- [1] Müller, C.E. et al. (2002). 1,8-Disubstituted Xanthine Derivatives: Synthesis of Potent A2B-Selective Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 45(16), 3440–3450. View Source
- [2] BindingDB BDBM50020988. 8-(4-Chlorophenyl)theophylline (CHEMBL269218). Affinity Data: Ki = 0.65 nM (Adenosine A1 receptor). View Source
